molecular formula C18H18N4O4S B15004842 (4Z)-2-(benzylsulfonyl)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(benzylsulfonyl)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B15004842
M. Wt: 386.4 g/mol
InChI Key: CIFIXRJACCXQQA-UHFFFAOYSA-N
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Description

(4Z)-4-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-PHENYLMETHANESULFONYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes a pyrazolone core, a methanesulfonyl group, and a methoxyphenyl hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-PHENYLMETHANESULFONYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multiple steps, starting from readily available starting materials

    Formation of the Pyrazolone Ring: This step involves the cyclization of a suitable precursor, such as an α,β-unsaturated ketone, with hydrazine or a hydrazine derivative under acidic or basic conditions.

    Introduction of the Methanesulfonyl Group: The pyrazolone intermediate is then reacted with methanesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the methanesulfonyl group.

    Coupling with Methoxyphenyl Hydrazine: The final step involves the coupling of the methanesulfonylated pyrazolone with 2-methoxyphenyl hydrazine under reflux conditions in a suitable solvent, such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-PHENYLMETHANESULFONYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the methanesulfonyl group to a thiol or the hydrazone to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

(4Z)-4-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-PHENYLMETHANESULFONYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4Z)-4-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-PHENYLMETHANESULFONYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic residues in proteins. The hydrazone moiety can participate in hydrogen bonding and π-π interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-4-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-PHENYLMETHANESULFONYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its combination of a pyrazolone core, methanesulfonyl group, and methoxyphenyl hydrazine moiety, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H18N4O4S

Molecular Weight

386.4 g/mol

IUPAC Name

2-benzylsulfonyl-4-[(2-methoxyphenyl)diazenyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C18H18N4O4S/c1-13-17(20-19-15-10-6-7-11-16(15)26-2)18(23)22(21-13)27(24,25)12-14-8-4-3-5-9-14/h3-11,21H,12H2,1-2H3

InChI Key

CIFIXRJACCXQQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)S(=O)(=O)CC2=CC=CC=C2)N=NC3=CC=CC=C3OC

Origin of Product

United States

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